2,5-dichloro-N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-4-ethoxybenzenesulfonamide
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Overview
Description
2,5-dichloro-N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-4-ethoxybenzenesulfonamide is a complex organic compound that features a combination of indole and benzenesulfonamide structures The indole moiety is known for its presence in many bioactive compounds, while the benzenesulfonamide group is often associated with various pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-4-ethoxybenzenesulfonamide typically involves multiple steps:
Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction, where the hydroxyl group of the intermediate is reacted with an ethylating agent such as ethyl iodide in the presence of a base.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate with a sulfonyl chloride, such as benzenesulfonyl chloride, in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the sulfonamide group, potentially converting it to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chlorinated positions on the benzene ring can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Amines derived from the reduction of the sulfonamide group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its structural similarity to other bioactive indole derivatives.
Biological Studies: It can be used in studies investigating the biological activity of indole and sulfonamide compounds, including their antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Biology: The compound can serve as a probe to study the interactions of indole derivatives with biological targets.
Industrial Applications: It may find use in the development of new materials or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-4-ethoxybenzenesulfonamide would depend on its specific biological target. Generally, indole derivatives are known to interact with various receptors and enzymes in the body. The sulfonamide group can enhance binding affinity to certain proteins, potentially inhibiting their activity. The exact molecular targets and pathways would require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
2,5-dichloro-N-[2-(1H-indol-3-yl)ethyl]-4-ethoxybenzenesulfonamide: Similar structure but lacks the dimethyl groups on the indole ring.
2,5-dichloro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]-4-ethoxybenzenesulfonamide: Similar structure with only one methyl group on the indole ring.
2,5-dichloro-N-[2-(1H-indol-3-yl)ethyl]-4-methoxybenzenesulfonamide: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness
The presence of the 2,7-dimethyl groups on the indole ring and the ethoxy group on the benzene ring makes 2,5-dichloro-N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-4-ethoxybenzenesulfonamide unique. These modifications can influence the compound’s chemical reactivity, biological activity, and binding affinity to various targets, potentially offering advantages over similar compounds in specific applications.
Properties
IUPAC Name |
2,5-dichloro-N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-4-ethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22Cl2N2O3S/c1-4-27-18-10-17(22)19(11-16(18)21)28(25,26)23-9-8-14-13(3)24-20-12(2)6-5-7-15(14)20/h5-7,10-11,23-24H,4,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJBIZKCAUNIHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1Cl)S(=O)(=O)NCCC2=C(NC3=C(C=CC=C23)C)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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